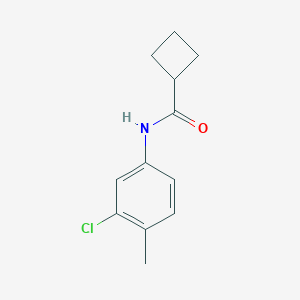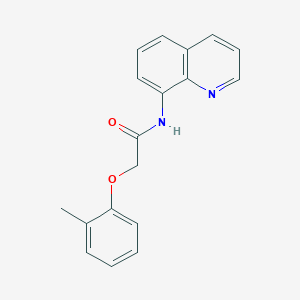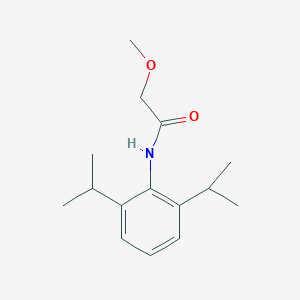
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is a CB1 receptor agonist and has been shown to have analgesic and anti-inflammatory properties.
作用機序
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a CB1 receptor agonist, meaning it binds to and activates the CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. Activation of the CB1 receptor by N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide results in the release of neurotransmitters such as dopamine and serotonin, which can modulate pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide.
実験室実験の利点と制限
One advantage of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is its potential as a treatment for chronic pain conditions and cancer. However, N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a relatively new compound and its safety and efficacy have not been fully established. Additionally, N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a synthetic compound and may have limitations in terms of its applicability to natural systems.
将来の方向性
Future research on N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide should focus on its safety and efficacy as a therapeutic agent. Studies should also investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in combination with other drugs for the treatment of pain and inflammation. Additionally, research should investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in the treatment of other conditions, such as anxiety and depression. Finally, studies should investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in veterinary medicine.
合成法
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-methylbenzoyl chloride with cyclobutanecarboxylic acid. The resulting intermediate is then deprotected to yield N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide. The purity and yield of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can be improved through various purification techniques.
科学的研究の応用
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can reduce pain and inflammation in animal models, and may have potential as a treatment for chronic pain conditions. N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro.
特性
製品名 |
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide |
|---|---|
分子式 |
C12H14ClNO |
分子量 |
223.7 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H14ClNO/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) |
InChIキー |
FLFYXIFEJVBMOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC2)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)


![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)

![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)
